2-Propylhexanoic acid

Overview

Description

2-Propylhexanoic acid, also known as 2-ethylhexanoic acid, is a carboxylic acid with a branched-chain alkyl group. It is a derivative of hexanoic acid with an ethyl substituent at the second carbon atom. This compound is of significant industrial importance as it is a key intermediate in the synthesis of various plasticizers, lubricants, and other chemical products. The oxidation of 2-ethylhexanal, a related aldehyde, results in the formation of 2-ethylhexanoic acid as the main product, indicating its relevance in oxidation reactions .

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates, has been achieved through a Heck coupling strategy. This method involves the coupling of ethyl 3-bromo-2-acetoxyacrylate with aryl vinyl ketals or allylic alcohols, yielding high product yields of 70-90%. Although this synthesis does not directly pertain to 2-propylhexanoic acid, it demonstrates the potential for synthesizing branched-chain carboxylic acids using advanced organic synthesis techniques .

Molecular Structure Analysis

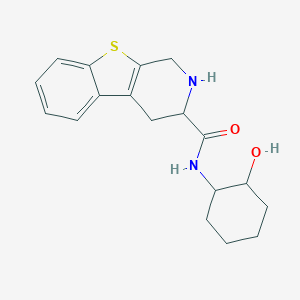

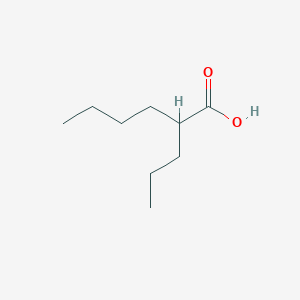

The molecular structure of 2-propylhexanoic acid consists of a seven-carbon chain with a propyl group at the second carbon and a terminal carboxylic acid group. The structure is significant for its branching, which influences its physical and chemical properties, as well as its reactivity in biological systems and industrial applications.

Chemical Reactions Analysis

The chemical reactivity of 2-propylhexanoic acid can be inferred from studies on similar compounds. For instance, the enzymatic reaction catalyzed by C-C hydrolase BphD involves the processing of a reduced substrate analogue to benzaldehyde, which suggests that 2-propylhexanoic acid could potentially undergo similar biotransformations. The study of para-substituted 2-hydroxy-6-keto-6-phenylhexa-2,4-dienoic acid substrates against BphD enzyme also provides insights into the types of chemical reactions that carboxylic acids with similar structures might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-propylhexanoic acid are not directly discussed in the provided papers. However, the liquid phase oxidation of 2-ethylhexanal to 2-ethylhexanoic acid provides some insight into the reactivity of the compound. The oxidation process is temperature-dependent and yields the acid with a maximum selectivity of 71.4%. This suggests that 2-propylhexanoic acid is stable under certain conditions and can be synthesized with high selectivity . Additionally, the use of 2-propanol in the mobile phase for the analysis of CLA isomers by silver ion-HPLC indicates that small alcohols like 2-propanol can be used to improve the efficiency of analytical methods, which may be relevant for the analysis of 2-propylhexanoic acid and its isomers .

Relevant Case Studies

While the provided papers do not contain direct case studies on 2-propylhexanoic acid, the oncogenicity testing of 2-ethylhexanol in rats and mice provides a related case study. 2-Ethylhexanol is a precursor to 2-ethylhexanoic acid, and its study revealed that it is not oncogenic in rats but showed weak adverse trends in hepatocellular carcinoma incidence in mice at high dose levels. This suggests that the toxicity and potential health effects of 2-propylhexanoic acid and its precursors should be carefully considered in their industrial and biological applications .

Scientific Research Applications

Application in Ester Synthesis and Catalysis

2-Propylhexanoic acid plays a critical role in the synthesis of esters, which are vital in various industries. For instance, in the intensified formation of butyl hexanoate, a long-chain ester used in food, beverage, and cosmetics, deep eutectic solvents comprising components like 2-methylimidazole and p-toluenesulfonic acid are employed (Zhou et al., 2020). Additionally, ionic liquids have been utilized as dual catalyst-solvents in the esterification of hexanoic acid, exemplifying the catalytic versatility of related compounds (Zeng et al., 2020).

Use in Materials Science and Chemical Synthesis

2-Propylhexanoic acid derivatives, particularly metal 2-ethylhexanoates, find extensive applications as precursors in materials science. They are employed in catalysis for ring-opening polymerizations and in the painting industry for their properties as driers (Mishra et al., 2007). This compound has also demonstrated utility in the synthesis of complex molecules, such as 1,2,4,5-tetrasubstituted imidazoles, serving as an efficient organocatalyst and reaction medium (Hekmatshoar et al., 2015).

Role in Environmental and Industrial Processes

In environmental contexts, the metabolites of plasticizers like 2-ethylhexanol, which are structurally similar to 2-propylhexanoic acid, have been identified in various samples, indicating their prevalence and potential environmental impact (Horn et al., 2004). The compound's derivatives are also important in industrial processes, such as the air oxidation of aldehydes to produce carboxylic acids, where variables like solvents and catalysts significantly impact product distribution (Lehtinen and Brunow, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

2-Propylhexanoic acid, also known as valproic acid, is primarily used in the treatment of epilepsy and bipolar disorder. It is known to target and inhibit the enzyme histone deacetylase , which plays a crucial role in the regulation of gene expression. By inhibiting this enzyme, 2-Propylhexanoic acid can affect the transcription of certain genes, leading to changes in neuronal activity that can help control seizures and mood episodes.

Mode of Action

The compound interacts with its target, the histone deacetylase enzyme, by binding to its active site and preventing it from removing acetyl groups from histones . This inhibition leads to an increase in the acetylation of histones, which can loosen the structure of the chromatin and make the DNA more accessible for transcription. As a result, the expression of certain genes is increased, leading to changes in neuronal activity that can help control seizures and mood episodes.

Biochemical Pathways

The primary biochemical pathway affected by 2-Propylhexanoic acid is the histone acetylation pathway . By inhibiting histone deacetylase, the compound increases the acetylation of histones, leading to changes in gene expression. The exact genes affected can vary, but they are generally involved in regulating neuronal activity. The downstream effects of these changes in gene expression can include a reduction in seizure frequency and severity, as well as improved mood stability.

Pharmacokinetics

The pharmacokinetics of 2-Propylhexanoic acid involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is rapidly and completely absorbed. It is widely distributed throughout the body and can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is metabolized in the liver and excreted in the urine . The half-life of 2-Propylhexanoic acid is approximately 15 hours, allowing for once or twice daily dosing .

Result of Action

The molecular and cellular effects of 2-Propylhexanoic acid’s action include increased histone acetylation and changes in gene expression . These changes can lead to alterations in neuronal activity, which can help control seizures and stabilize mood. At the cellular level, the compound’s effects can lead to changes in the excitability of neurons, which can help reduce the frequency and severity of seizures and mood episodes.

Action Environment

The action of 2-Propylhexanoic acid can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of certain enzymes in the liver can affect the metabolism of the compound, potentially influencing its efficacy and side effect profile . Furthermore, the compound’s stability and efficacy can be affected by storage conditions, such as temperature and humidity .

properties

IUPAC Name |

2-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXRWNDOEKHFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875838 | |

| Record name | HEXANOIC ACID, 2-PROPYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylhexanoic acid | |

CAS RN |

3274-28-0 | |

| Record name | 2-Propylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID, 2-PROPYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5671E148V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Propylhexanoic acid used as an internal standard in the analysis of valproic acid?

A: 2-Propylhexanoic acid shares structural similarities with valproic acid (2-propylpentanoic acid). This similarity in structure often translates to similar chemical behavior during extraction and gas chromatography analysis. Using a structurally similar compound as an internal standard helps to minimize variations during sample preparation and analysis, leading to more accurate and reliable quantification of valproic acid in plasma samples.

Q2: What are the advantages of using on-column propylation in the gas chromatographic analysis of valproic acid?

A2: On-column propylation offers several advantages:

- Simplicity: It eliminates the need for a separate derivatization step, making the process faster and more convenient.

Q3: How is the identity of the propyl ester derivatives confirmed in the analysis?

A: Gas chromatography-mass spectrometry (GC-MS) is employed to confirm the identity of the propylated derivatives of valproic acid and the internal standard. GC-MS separates the compounds based on their retention time and then identifies them based on their unique mass-to-charge ratio (m/z) fragmentation patterns.

Q4: What challenges are associated with using cyclohexane carboxylic acid as an internal standard for valproic acid analysis?

A: While cyclohexane carboxylic acid is a commonly used internal standard for valproic acid, research indicates that its performance can be less consistent over the lifespan of a gas chromatography column compared to alternatives like 2-ethylpentanoic acid. Specific guidelines need to be followed when using cyclohexane carboxylic acid to ensure reliable results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)